5-Bromo-1-methylimidazolidine-2,4-dione

Description

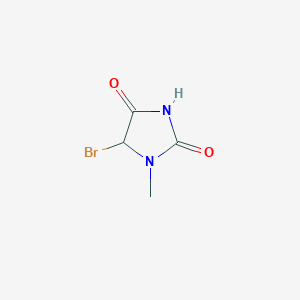

5-Bromo-1-methylimidazolidine-2,4-dione is a halogenated derivative of imidazolidine-2,4-dione, a heterocyclic scaffold with broad applications in medicinal and agrochemical research. The compound features a bromine atom at position 5 and a methyl group at position 1, which influence its electronic, steric, and pharmacological properties. This article provides a detailed comparison with structurally and functionally related compounds, focusing on synthetic methodologies, substituent effects, and biological activities.

Properties

CAS No. |

113259-78-2 |

|---|---|

Molecular Formula |

C4H5BrN2O2 |

Molecular Weight |

193.00 g/mol |

IUPAC Name |

5-bromo-1-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C4H5BrN2O2/c1-7-2(5)3(8)6-4(7)9/h2H,1H3,(H,6,8,9) |

InChI Key |

QOQRPHHQPCJMPN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(C(=O)NC1=O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues within Imidazolidine-2,4-dione Derivatives

Imidazolidine-2,4-dione derivatives vary based on substituents at positions 3 and 4. For example:

- IM-7 (5-(4-isopropylphenyl)-3-phenylimidazolidin-2,4-dione) : Induces acute cardiovascular effects in rats .

- 5-(4-Bromophenyl)imidazolidine-2,4-dione (CAS 37944-78-8): Shares the bromophenyl group at position 5 but lacks the N1-methyl group of the target compound, resulting in a lower molecular weight (255.07 g/mol vs. 237.06 g/mol for the target) .

Key Structural Differences :

- Halogen vs.

- N1-Methylation: The methyl group at position 1 may improve metabolic stability or alter solubility compared to non-methylated analogues like 5-(4-bromophenyl)imidazolidine-2,4-dione .

Comparison with Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones, sulfur-containing analogues, exhibit distinct biological profiles:

- 5-(3-Methoxybenzylidene)thiazolidine-2,4-dione (1d) : Shows 84.2% lipid peroxidation inhibition, the highest among tested derivatives .

- Halogenated Derivatives (e.g., 1i, 1p) : Moderate inhibition (46–49%), suggesting bromine’s electron-withdrawing effects may reduce activity compared to methoxy groups .

Structural Implications :

- Sulfur vs. Oxygen : The thiazolidinedione core’s sulfur atom increases polarity and may alter binding interactions compared to imidazolidinediones.

- Substituent Position : Benzylidene substituents at position 5 in thiazolidinediones vs. aryl groups at position 5 in imidazolidinediones lead to divergent pharmacological targets .

Halogen-Substituted Heterocyclic Diones

- Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione) : A pyrimidinedione herbicide with bromine and methyl groups. Its pesticidal activity highlights bromine’s role in enhancing bioactivity in agrochemicals .

- 8-Bromo-2,4,4a,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-a]quinoline-5,4'-imidazolidine]-2',5'-dione: A spirocyclic brominated imidazolidinedione synthesized via urea derivative formation, demonstrating bromine’s versatility in complex heterocycles .

Comparative Analysis :

Target Compound Hypotheses :

- The bromine atom may confer antimicrobial or anticancer properties, as seen in other halogenated heterocycles.

- N1-Methylation could improve pharmacokinetic profiles compared to non-methylated analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.